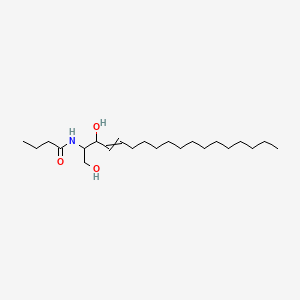
C4-ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C4-ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . Ceramides are a family of lipid molecules composed of sphingoid long-chain bases linked to fatty acids via amide bonds . They play crucial roles in cellular signaling and structural integrity, particularly in the skin and nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
C4-ceramide can be synthesized through chemical reactions involving sphingoid bases and fatty acids . The synthesis typically involves the condensation of palmitoyl-CoA and serine, catalyzed by ceramide synthase . This enzyme facilitates the addition of fatty acid chains to the sphingoid base, resulting in the formation of ceramides .
Industrial Production Methods
Industrial production of ceramides, including this compound, often involves biotechnological approaches using yeast or other microorganisms . These organisms are genetically engineered to produce ceramides through metabolic pathways that mimic natural biosynthesis . This method is considered a green alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
C4-ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cellular signaling.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Enzymatic reactions involving sphingomyelin synthase are common for substitution reactions.
Major Products
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Sphingomyelin: Formed through substitution.
Scientific Research Applications
C4-ceramide has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling, apoptosis, and cell differentiation.
Medicine: Explored for its potential in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the cosmetic industry for its skin barrier-enhancing properties.
Mechanism of Action
C4-ceramide exerts its effects by modulating various cellular pathways . It acts as a second messenger in signal transduction, influencing processes like apoptosis and cell growth . This compound inhibits Akt action by promoting dephosphorylation via protein phosphatase 2A and preventing Akt translocation via PKCζ . These actions lead to alterations in cellular metabolism and stress responses .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A sphingoid base with a trans-double bond at the C4–5 position.
Dihydroceramide: An inactive precursor of ceramide with a saturated sphingoid backbone.
Phytoceramide: Contains phytosphingosine with a hydroxyl group at the C4 position.
Uniqueness of C4-ceramide
This compound is unique due to its short-chain fatty acid, which enhances its cell permeability and bioactivity . This makes it a valuable tool in research for studying ceramide functions and mechanisms .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGIBMIAFISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
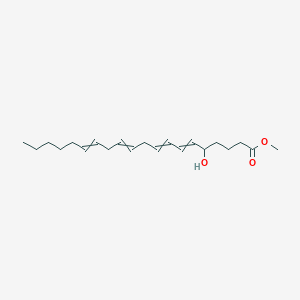
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
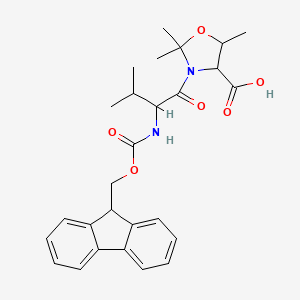
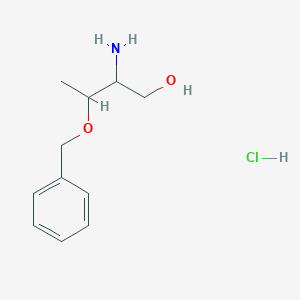
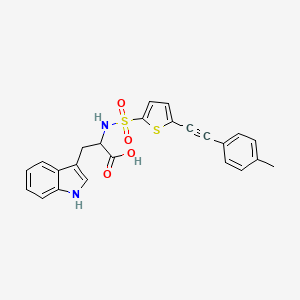
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)

![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

